1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)7-14-11(16)6-10(15)13-12(14)17/h2-5H,6-7H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITANTJLEASLTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzyl chloride with urea in the presence of a base, followed by cyclization to form the diazinane ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione serves as a building block in organic synthesis. It can be utilized to create more complex molecules and is involved in transition-metal catalysis as a ligand that stabilizes metal complexes.
Biology
The compound has been investigated for its biological activities , including:
- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain pathogens.
- Antiviral Activities : Research is ongoing to evaluate its effectiveness against viral infections.
Medicine
In medicinal chemistry, this compound shows potential as:
- A therapeutic agent : Its interaction with biological targets may lead to the development of new drugs.
- A precursor for synthesizing pharmacologically active compounds.
Case Studies and Experimental Findings
Several studies have documented the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved disrupting bacterial cell wall synthesis.
- Pharmacological Research : In vitro assays indicated that the compound could modulate enzyme activity related to metabolic pathways. This suggests potential use in drug design targeting specific enzymes involved in disease processes.
- Catalytic Applications : Research highlighted its role as a ligand in catalytic reactions involving transition metals. The compound facilitated reactions with high selectivity and efficiency.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | Diazinane | Contains a methoxy group; potential for different reactivity |
| 5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | Diazinane | Incorporates an anthracene moiety; enhanced photochemical properties |
| 1-(4-Ethylphenyl)-1,3-diazinane-2,4,6-trione | Diazinane | Ethyl substitution may alter solubility and biological activity |
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Alkyl-Substituted Derivatives
1-Ethyl-1,3-diazinane-2,4,6-trione (CAS 50721-57-8):
Amobarbital (5-Ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione) :
Aryl/Heteroaryl-Substituted Derivatives
1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione (CAS 1710461-20-3):
1-((4-Methylquinazolin-2-yl)methyl)pyrimidine-2,4,6(1H,3H,5H)-trione :
Halogenated Derivatives
- 5-[[1-(3-Chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione: Features dual chloro substituents and a dihydroindole group.
- 5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-1,3-di(phenyl)-1,3-diazinane-2,4,6-trione: Bromo and methoxy groups enhance steric bulk and electronic effects. Canonical SMILES highlights conjugation between the benzylidene and diazinane core .
Physicochemical Properties
Biological Activity
1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione is a nitrogen-containing heterocyclic compound notable for its unique structural features and potential biological activities. This compound, characterized by its diazinane structure and a trione functional group, has garnered attention in pharmacological research due to its interactions with various biological targets. The molecular formula is C12H12N2O3, and its complex three-dimensional structure influences its reactivity and biological interactions.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzyl chloride with urea under basic conditions, followed by cyclization to form the diazinane ring. Common solvents include ethanol or methanol, with reaction temperatures ranging from 50°C to 100°C. In industrial settings, continuous flow reactors are used to enhance yield and control reaction parameters.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against several pathogens.
- Antiviral Potential : Investigations into its antiviral properties are ongoing, with some studies indicating efficacy against specific viral strains.
- Enzyme Interaction : The compound may interact with enzymes or receptors, modulating their activity and potentially influencing metabolic pathways.
The mechanism of action for this compound involves binding to specific molecular targets within biological systems. This binding can modulate enzyme activity or receptor signaling pathways. The exact molecular interactions are still under investigation but are critical for understanding the therapeutic potential of this compound .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | Diazinane | Contains a methoxy group; potential for different reactivity |
| 5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | Diazinane | Incorporates an anthracene moiety; enhanced photochemical properties |
| 1-(4-Ethylphenyl)-1,3-diazinane-2,4,6-trione | Diazinane | Ethyl substitution may alter solubility and biological activity |
These comparisons underscore the distinctiveness of this compound in terms of its chemical reactivity and biological applications.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Antimicrobial Activity : A study evaluated the inhibitory effects of various diazinane derivatives on bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial properties .
- Cytotoxicity Studies : Research involving cytotoxicity assays revealed that this compound could induce cell death in cancer cell lines at specific concentrations. This suggests potential applications in oncology .
- Enzyme Inhibition : Investigations into enzyme inhibition demonstrated that this compound could act as a modulator for certain metabolic enzymes involved in drug metabolism and detoxification processes .
Q & A
Q. What experimental controls are essential when observing anomalous reaction outcomes?
- Methodological Answer : Include blank runs (no substrate) to detect catalyst degradation. Spiking experiments with deuterated analogs or isotopic labeling (e.g., ¹³C) trace unexpected byproducts. Use control substrates with known reactivity profiles to isolate variable effects .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
